molecular formula C13H8F2O3 B6399718 4-(2,4-Difluorophenyl)-3-hydroxybenzoic acid CAS No. 1261890-72-5

4-(2,4-Difluorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6399718
CAS No.: 1261890-72-5
M. Wt: 250.20 g/mol
InChI Key: IGMLZRUPJYIUMU-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-3-hydroxybenzoic acid: is an aromatic compound that features a benzoic acid core substituted with a 2,4-difluorophenyl group and a hydroxyl group

Properties

IUPAC Name

4-(2,4-difluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-4-9(11(15)6-8)10-3-1-7(13(17)18)5-12(10)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMLZRUPJYIUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689589
Record name 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-72-5
Record name 2',4'-Difluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-difluorophenyl)-3-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorophenylboronic acid and 3-hydroxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2,4-difluorophenylboronic acid and 3-hydroxybenzoic acid.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 4-(2,4-difluorophenyl)-3-hydroxybenzoic acid can undergo oxidation to form the corresponding quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of anti-inflammatory or anticancer agents.

Industry:

    Material Science: It can be used in the synthesis of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-3-hydroxybenzoic acid largely depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic processes.

Comparison with Similar Compounds

  • 2,4-Difluorophenylboronic acid
  • 2,4-Difluorophenylacetic acid
  • 2,4-Difluoroaniline

Comparison:

  • Uniqueness: 4-(2,4-Difluorophenyl)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the aromatic ring, which can influence its reactivity and potential applications.
  • Structural Differences: While similar compounds may share the difluorophenyl group, the additional functional groups in this compound provide distinct chemical properties and reactivity.

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